Hispidol
Overview
Description
Hispidol is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 6 and 4’ respectively . It is functionally related to an aurone and has a role as a plant metabolite .
Synthesis Analysis
A library of analogues of the natural product hispidol was prepared and evaluated for inhibition of monoamine oxidases (MAOs) isoforms . Several molecules emerged as selective potential MAO B inhibitors . The most promising compounds were further evaluated in vitro for their impact on microglia viability, induced production of proinflammatory mediators, and MAO-B inhibition mechanism .
Molecular Structure Analysis
Hispidol has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol . It is a solid substance that is soluble in DMSO .
Chemical Reactions Analysis
Hispidol has been found to greatly increase dopamine (DA) and serotonin levels dose-dependently in brain tissues . Decursin (15 mg/kg) dose-dependently increased DA level after TST .
Physical And Chemical Properties Analysis
Hispidol is a solid substance that is soluble in DMSO . It has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol .
Scientific Research Applications
Longevity Effects : Hispidol extends the lifespan of Caenorhabditis elegans by enhancing stress resistance and antioxidant capacity, suggesting potential applications in aging research (Lim et al., 2020).
Monoamine Oxidase Inhibition : It selectively inhibits monoamine oxidase-A (MAO-A), indicating potential use in treating neurological disorders such as depression (Baek et al., 2018).
Anti-inflammatory Activity : Hispidol A 25-methyl ether exhibits anti-inflammatory effects by reducing key inflammatory mediators, suggesting applications in inflammatory diseases (Shin et al., 2010).
Biosynthesis Mechanism : In Medicago truncatula cell cultures, Hispidol is produced as a response to yeast elicitor, revealing insights into its biosynthetic mechanism (Farag et al., 2009).
Occurrence and Biosynthesis in Soybean : Hispidol is identified in soybean seedlings, with studies on its biosynthesis providing a foundation for understanding its natural production (Wong, 1966).
Cancer Chemoprevention and Anticancer Properties : Hispidol is identified as a bioactive component in various plants used in traditional medicine for cancer treatment, indicating its potential in oncology (Zhang et al., 2018).
Hispidulin’s Role in Cancer Cells : Hispidulin, a compound related to Hispidol, induces apoptosis in cancer cells, suggesting its therapeutic potential in cancer treatment (Gao et al., 2014).
Antinociceptive Properties : 25‐methoxy hispidol A exhibits pain-relieving properties, hinting at its use in pain management (Khan et al., 2018).
Hispidin's Role in Immune Response : Hispidin, another variant, impacts immune cells like T cells and natural killer cells, indicating immunomodulatory applications (Gründemann et al., 2016).
Cardioprotection : Dalspinin from Spermacoce hispida protects cardiomyocytes from hypoxic injury, suggesting cardioprotective applications (Sundaram & Vasanthi, 2019).
Safety And Hazards
Future Directions
Hispidol has shown promise in the management of neurodegenerative diseases . A series of aminoalkyl derivatives of analogs of the natural product hispidol were designed, synthesized, and evaluated against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) . Promising MAO inhibitors were further checked for the inhibition of acetylcholinesterase and neuroinflammation .
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (Z)-4',6-Dihydroxyaurone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hispidol | |
CAS RN |
5786-54-9 | |
Record name | Hispidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hispidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hispidol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HISPIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-4',6-Dihydroxyaurone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 °C | |
Record name | (Z)-4',6-Dihydroxyaurone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.